An In-depth Technical Guide to 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole, a key heterocyclic building block in medicinal and synthetic chemistry. The document elucidates the core chemical and physical properties of this compound, outlines a detailed, field-proven synthetic protocol based on the Hantzsch thiazole synthesis, and explores its reactivity and potential applications. With a focus on scientific integrity and practical utility, this guide is designed to be an essential resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced chemical entities.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including approved pharmaceuticals.[1] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole, is a bifunctional reagent of significant interest. The presence of a reactive chloromethyl group at the 4-position provides a versatile handle for nucleophilic substitution, enabling the facile introduction of the thiazolyl-methyl moiety into larger molecular frameworks.[2] Concurrently, the phenoxymethyl substituent at the 2-position can influence the molecule's overall lipophilicity and steric profile, potentially modulating its interaction with biological targets.
Core Properties of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug discovery. This section details the known physical and chemical characteristics of 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole.
Physicochemical Data
While comprehensive experimental data for this specific compound is not extensively published in peer-reviewed literature, information can be aggregated from chemical supplier databases and analogous structures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNOS | Inferred |
| Molecular Weight | 239.72 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | Data not available; related compounds have melting points ranging from 160-165 °C (dec.) | [3] |
| Boiling Point | Data not available; related compounds have boiling points around 217 °C | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Knowledge |
Spectroscopic Signature
Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthesized 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole. The expected spectral characteristics are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, a singlet for the methylene protons of the phenoxymethyl group, a singlet for the thiazole ring proton, and a singlet for the chloromethyl protons.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the phenyl ring, the methylene carbon of the phenoxymethyl group, the carbons of the thiazole ring, and the chloromethyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the thiazole and phenyl rings, and C-O-C stretching of the ether linkage.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole: A Step-by-Step Protocol
The most established and reliable method for the synthesis of the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[2][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 1,3-dichloroacetone and phenoxythioacetamide.
Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the preparation of the phenoxythioacetamide precursor, followed by the Hantzsch cyclization.
Caption: Synthetic workflow for 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is based on the general principles of the Hantzsch synthesis and is adapted for the preparation of the title compound.
Reactants:
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Phenoxythioacetamide (1 equivalent)
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1,3-Dichloroacetone (1 equivalent)
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Ethanol (absolute)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenoxythioacetamide (1 equivalent) in absolute ethanol.
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To this solution, add 1,3-dichloroacetone (1 equivalent).
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
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Ethanol as Solvent: Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves both the thioamide and the α-haloketone, facilitating the reaction.
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Room Temperature Reaction: The reaction is often carried out at room temperature to control the reaction rate and minimize the formation of byproducts.
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TLC Monitoring: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole lies in the reactivity of its chloromethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2).
Nucleophilic Substitution Reactions
The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position of the thiazole ring.
Caption: Reactivity of the chloromethyl group in Sₙ2 reactions.
This reactivity makes 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole a valuable intermediate for the synthesis of more complex molecules, particularly in the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Potential Applications in Drug Discovery and Development
The thiazole moiety is a cornerstone in the development of numerous therapeutic agents.[1] Derivatives of 4-(chloromethyl)thiazoles serve as crucial intermediates in the synthesis of pharmaceuticals. A notable example is the use of a related compound, 4-(chloromethyl)thiazole, in the synthesis of the HIV protease inhibitor Ritonavir.[2] The phenoxymethyl group at the 2-position of the title compound introduces a different lipophilic and steric profile, which could be exploited in the design of new drug candidates targeting a variety of biological targets. Potential areas of application include the development of novel kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.
Safety and Handling
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust or vapors.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis via the robust Hantzsch reaction and the reactivity of its chloromethyl group provide a reliable platform for the construction of a diverse range of more complex molecules. This guide has provided a detailed overview of its core properties, a practical synthetic protocol, and an exploration of its potential applications. As the demand for novel chemical entities in drug discovery continues to grow, the utility of well-characterized and reactive intermediates like 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole will undoubtedly increase.
References
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